molecular formula C10H8F3NO4 B11853826 Ethyl 2-nitro-5-(trifluoromethyl)benzoate CAS No. 1214325-74-2

Ethyl 2-nitro-5-(trifluoromethyl)benzoate

Cat. No.: B11853826
CAS No.: 1214325-74-2
M. Wt: 263.17 g/mol
InChI Key: VQSROORDNKRQRJ-UHFFFAOYSA-N
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Description

Ethyl 2-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-nitro-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 5-(trifluoromethyl)benzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. Another method involves the use of nitronium tetrafluoroborate (NO2BF4) as the nitrating agent in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 2-amino-5-(trifluoromethyl)benzoate.

    Substitution: Ethyl 2-substituted-5-(trifluoromethyl)benzoate derivatives.

    Hydrolysis: 2-nitro-5-(trifluoromethyl)benzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-nitro-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-nitro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can interact with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Ethyl 2-nitro-5-(trifluoromethyl)benzoate can be compared with other nitrobenzoate esters and trifluoromethyl-substituted compounds:

    Ethyl 2-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 5-(trifluoromethyl)benzoate:

    2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but different functional groups, leading to variations in reactivity and applications.

The presence of both the nitro and trifluoromethyl groups in this compound makes it unique, combining the reactivity of the nitro group with the lipophilicity and electron-withdrawing effects of the trifluoromethyl group.

Biological Activity

Ethyl 2-nitro-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzoate structure. The molecular formula is C10H8F3N1O2C_{10}H_{8}F_{3}N_{1}O_{2}, and it has a molecular weight of approximately 251.17 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

General Findings

Research indicates that compounds with similar structural motifs exhibit notable biological activity against various pathogens, including bacteria and fungi. Specifically, derivatives containing nitro groups have demonstrated potential antimicrobial properties. The presence of both nitro and trifluoromethyl groups can enhance biological activity by influencing the compound's interactions with biological targets .

Case Studies

  • Tuberculosis Activity : A study investigated the antimycobacterial potential of nitrobenzoates, including this compound. It was found that esters of weak acids showed improved antimycobacterial activity over their corresponding free acids. The most active compounds were those with aromatic nitro substitutions, particularly in the 3,5-dinitrobenzoate series .
  • Inhibition Studies : Another research effort focused on the inhibition of bacterial topoisomerases by compounds similar to this compound. Compounds exhibiting dual inhibition of DNA gyrase and topoisomerase IV demonstrated potent antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .

The antimicrobial mechanisms associated with this compound primarily involve the disruption of bacterial cellular processes. Nitro groups are known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA and other critical biomolecules. This mechanism is particularly effective against pathogens like Mycobacterium tuberculosis.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesAntimicrobial ActivityNotes
This compoundNitro group, trifluoromethylModerate to high against various pathogensPotential for drug development
Methyl 3-nitro-5-(trifluoromethyl)benzoateNitro group, trifluoromethylDemonstrated antimicrobial propertiesEnhanced lipophilicity
Benzothiazinone derivativesNitro groupsHigh anti-M.tb activityStructural modifications improve solubility and efficacy

Future Directions

Given the promising biological activities observed in various studies, further research on this compound is warranted. Future investigations should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating detailed mechanisms of action against specific pathogens.
  • Structural Modifications : Exploring analogs to enhance potency and reduce toxicity.

Properties

CAS No.

1214325-74-2

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

IUPAC Name

ethyl 2-nitro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8F3NO4/c1-2-18-9(15)7-5-6(10(11,12)13)3-4-8(7)14(16)17/h3-5H,2H2,1H3

InChI Key

VQSROORDNKRQRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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